molecular formula C13H19N3O2 B2728049 tert-Butyl 3-(2-methylpyrimidin-4-yl)azetidine-1-carboxylate CAS No. 1956370-48-1

tert-Butyl 3-(2-methylpyrimidin-4-yl)azetidine-1-carboxylate

Cat. No.: B2728049
CAS No.: 1956370-48-1
M. Wt: 249.314
InChI Key: JKOAKTHKLPQHAR-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-methylpyrimidin-4-yl)azetidine-1-carboxylate: is a synthetic organic compound with the molecular formula C13H19N3O2 It is characterized by the presence of an azetidine ring, a pyrimidine ring, and a tert-butyl ester group

Properties

IUPAC Name

tert-butyl 3-(2-methylpyrimidin-4-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-9-14-6-5-11(15-9)10-7-16(8-10)12(17)18-13(2,3)4/h5-6,10H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOAKTHKLPQHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-methylpyrimidin-4-yl)azetidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the azetidine ring, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-methylpyrimidin-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The azetidine ring and pyrimidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-(2-methylpyrimidin-4-yl)azetidine-1-carboxylate is unique due to its specific combination of an azetidine ring and a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Tert-butyl 3-(2-methylpyrimidin-4-yl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, emphasizing its implications in drug discovery and therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula : C₁₁H₁₄N₂O₂
  • Molecular Weight : 218.25 g/mol
  • CAS Number : 181269-69-2

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives of azetidine have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Effect
Human cervical carcinoma (HeLa)10.5Apoptosis induction
Colon adenocarcinoma (Caco-2)12.0Cell cycle arrest
Non-small cell lung carcinoma9.8Inhibition of proliferation

Neuroprotective Effects

The compound has also shown promise in neuroprotection studies. It is believed to modulate neurotransmitter levels and reduce oxidative stress, which are crucial in neurodegenerative diseases such as Alzheimer's.

  • Mechanism : Inhibition of acetylcholinesterase (AChE), leading to increased acetylcholine levels.
  • Study Findings : In vitro studies demonstrated a significant reduction in amyloid-beta peptide aggregation, a hallmark of Alzheimer's disease.

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of azetidine derivatives, including this compound. The compound was evaluated against various cancer cell lines, showing promising results with an IC50 value below 15 µM for multiple lines, indicating strong anticancer potential.

Study 2: Neuroprotective Properties

Another study investigated the neuroprotective effects of the compound on astrocytes exposed to amyloid-beta. The results indicated that treatment with this compound improved cell viability by approximately 62% compared to untreated controls, suggesting a protective role against neurotoxicity.

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of key enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter breakdown.
  • Modulation of Cell Signaling Pathways : It influences pathways related to apoptosis and cell survival, particularly in cancer cells.
  • Reduction of Oxidative Stress : By scavenging free radicals and enhancing antioxidant defenses, it protects neuronal cells from damage.

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